Methyl 4-[(cyclopropylformamido)methyl]benzoate
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Overview
Description
Methyl 4-(cyclopropanecarboxamidomethyl)benzoate is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is a derivative of benzoic acid, featuring a cyclopropane ring and an ester functional group. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclopropanecarboxamidomethyl)benzoate typically involves the esterification of 4-(cyclopropanecarboxamidomethyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclopropanecarboxamidomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces 4-(cyclopropanecarboxamidomethyl)benzoic acid.
Reduction: Yields 4-(cyclopropanecarboxamidomethyl)benzyl alcohol.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(cyclopropanecarboxamidomethyl)benzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclopropanecarboxamidomethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclopropane ring may also play a role in modulating the compound’s activity by affecting its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, lacking the cyclopropane ring and amide group.
Methyl 4-chlorobenzoate: Contains a chlorine substituent on the aromatic ring instead of the cyclopropane carboxamide group.
Methyl 4-hydroxybenzoate:
Uniqueness
Methyl 4-(cyclopropanecarboxamidomethyl)benzoate is unique due to the presence of the cyclopropane ring and the amide functional group, which confer distinct chemical and biological properties
Biological Activity
Methyl 4-[(cyclopropylformamido)methyl]benzoate is a compound of interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including insecticidal effects, cytotoxicity, and possible mechanisms of action.
This compound is an ester derived from benzoic acid. Its structure allows it to interact with biological systems, potentially influencing various biochemical pathways. The compound's molecular formula is C12H15N1O2.
Insecticidal Effects
Recent studies have highlighted the insecticidal properties of methyl benzoate derivatives, including this compound. The compound has shown significant toxicity against various insect pests, which is crucial for agricultural applications.
- Toxicity Studies : Laboratory bioassays have indicated that the compound exhibits potent larvicidal activity against several species, including the Aedes albopictus mosquito. The lethal concentration (LC50) values were determined to be significantly lower than those of conventional pesticides, suggesting that this compound could serve as an effective alternative in pest management strategies.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro against human cell lines, including kidney (HEK293), colon (CACO2), and neuronal cells (SH-SY5Y).
- Cell Viability Assays : Studies have shown that concentrations above 7.3 mM significantly reduce cell viability across these lines:
Cell Line | LC50 (mM) | Effect Observed |
---|---|---|
HEK293 | 11 | ~80% reduction in viability |
CACO2 | 3.7 | ~30% reduction at 3.7 mM |
SH-SY5Y | >7.3 | Notable reduction in growth |
These findings suggest that while the compound may be effective against pests, it also poses a risk to human cells at higher concentrations.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies indicate potential interactions with neurotransmitter systems and enzymatic pathways involved in cellular metabolism.
- Neurotoxic Effects : Similar compounds have been reported to inhibit cholinesterase activity in animal models, suggesting a possible neurotoxic mechanism that may contribute to both insecticidal and cytotoxic effects .
Case Studies
- Insect Pest Management : A field study demonstrated the efficacy of methyl benzoate derivatives in controlling populations of Bactrocera dorsalis , a major pest in agriculture. The application resulted in significant reductions in pest numbers compared to untreated controls .
- Human Cell Line Studies : In vitro studies assessing the impact of the compound on human cell lines revealed insights into its cytotoxic profile. The research indicated that while effective against certain pests, caution is warranted regarding its use due to potential adverse effects on human health .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 4-[(cyclopropanecarbonylamino)methyl]benzoate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-4-2-9(3-5-11)8-14-12(15)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,15) |
InChI Key |
KDKKMRBAOOYTRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C2CC2 |
Origin of Product |
United States |
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